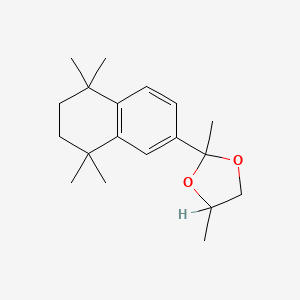
3,4-Ethylenedioxythiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Ethylenedioxythiophene (EDOT) is an organosulfur compound with the formula C2H4O2C4H2S. The molecule consists of thiophene, substituted at the 3 and 4 positions with an ethylene glycolyl unit . It is an electro-active conductive monomer with a thiol group that combines an electron donor and electron acceptor in a donor-acceptor-donor arrangement .
Synthesis Analysis
EDOT is often prepared from C4 precursors such as butanediol and butadiene via routes that produce the thiophene and dioxane rings in separate steps . A common method for constructing the ethylene fragment of EDOT is to replace the 3,4-dimethoxy group of thiophene with ethylene glycol or glycerol residues with the following cyclization .Molecular Structure Analysis
The empirical formula of EDOT is C6H6O2S . The molecule consists of thiophene, substituted at the 3 and 4 positions with an ethylene glycolyl unit .Chemical Reactions Analysis
EDOT is converted into the conducting polymer PEDOT by oxidation. The mechanism for this conversion begins with the production of the radical cation [EDOT]+, which attacks a neutral EDOT molecule followed by deprotonation .Physical And Chemical Properties Analysis
EDOT is a colorless viscous liquid . It has a high stability, high conductivity (up to 400–600 S/cm), and high transparency . Its physical properties include a refractive index of n20/D 1.5765 (lit.), boiling point of 193°C (lit.), and density of 1.331 g/mL at 25°C (lit.) .Mécanisme D'action
Safety and Hazards
Orientations Futures
PEDOT, the polymer form of EDOT, has been widely used in various devices for energy conversion and storage, and bio-sensing due to its high electrical conductivity, low band gap, and outstanding environmental stability . Future research directions include acquiring high-quality PEDOT and exploring its applications in different flexible energy storage devices .
Propriétés
Numéro CAS |
126212-50-1 |
|---|---|
Formule moléculaire |
C10H15NSi |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



